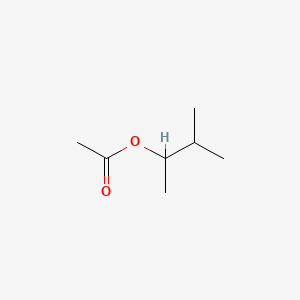

1,2-Dimethylpropyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dimethylpropyl acetate is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of 1,2-dimethylpropyl acetate can be achieved through several methods:

- Esterification : The most common method involves the reaction of acetic acid with 1,2-dimethylpropanol in the presence of an acid catalyst.

- Transesterification : This method involves exchanging the alkoxy group of an ester with an alcohol to form a new ester.

Chemical Reactions and Mechanisms

Research has shown that this compound undergoes pyrolysis when subjected to high temperatures. A study evaluated its gas-phase pyrolysis in a static system at temperatures ranging from 310 to 370 °C and pressures between 30 to 300 mmHg. The reaction was found to follow first-order kinetics, indicating its potential utility in studying reaction mechanisms involving secondary acetates .

Fragrance Industry

This compound is widely used in the fragrance industry due to its sweet and fruity scent. It serves as a key ingredient in perfumes and cosmetic products, enhancing their aromatic profiles. Its safety data indicates low toxicity levels, making it suitable for use in consumer products .

Polymer Science

In polymer chemistry, this compound can be utilized as a solvent or as a monomer in the synthesis of copolymers. Research has demonstrated its effectiveness in grafting polymer chains onto cellulose acetate backbones through nitroxide-mediated radical polymerization (NMRP). This application highlights its versatility and importance in developing new materials with tailored properties .

Case Studies

Safety and Environmental Impact

The safety profile of this compound indicates that it poses minimal risks under normal usage conditions. It has been classified with low systemic toxicity based on structural assessments. However, it is essential for users to follow safety guidelines when handling this compound to mitigate any potential hazards associated with chemical exposure .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Esters typically undergo acid- or base-catalyzed hydrolysis. For 1,2-dimethylpropyl acetate:

-

Acidic Hydrolysis :

CH3COOCH(CH3)CH(CH3)2+H2OH+CH3COOH+HOCH(CH3)CH(CH3)2

Reacts with aqueous acid (e.g., H₂SO₄) to yield acetic acid and 3-methyl-2-butanol. The bulky neopentyl-like structure likely slows the reaction due to steric hindrance at the electrophilic carbonyl carbon . -

Basic Hydrolysis (Saponification) :

Reacts with strong bases (e.g., NaOH) to form sodium acetate and the corresponding alkoxide, which protonates to 3-methyl-2-butanol. Steric effects may reduce reaction rates compared to linear esters .

Radical-Mediated Reactions

This compound may participate in radical chain reactions, as suggested by studies on analogous systems :

-

Formation of 1-Acetoxyalkyl Radicals :

Under reductive conditions (e.g., NaBH₄), organomercury precursors can generate 1-acetoxyalkyl radicals. These intermediates undergo CC bond formation with alkenes, though bulky substituents like the 1,2-dimethylpropyl group may limit reactivity . -

Side Reactions :

Competing reduction pathways yield alcohols (e.g., 3-methyl-2-butanol) if radical trapping by alkenes is inefficient .

Transesterification

In the presence of acid or base catalysts, the ester exchanges alkoxy groups with other alcohols. For example:

CH3COOCH(CH3)CH(CH3)2+ROH⇌CH3COOR+HOCH(CH3)CH(CH3)2

Steric bulk may favor equilibrium toward the starting material unless driven by excess ROH .

Carbocation Rearrangements (Indirect Pathways)

Acid-catalyzed hydrolysis of the ester could generate a carbocation intermediate (e.g., [(CH₃)₂CHCH(CH₃)]⁺), prone to rearrangements. For example:

-

Hydride or Alkyl Shifts :

Similar to neopentyl systems, the initial 2° carbocation may rearrange to a more stable 3° carbocation via hydride shifts, altering product distribution .

Reactions with Cyanoborates

Sodium trialkylcyanoborates react with NaCN and Pb(OAc)₄ to form alkyl cyanides . While not explicitly documented for this compound, its potential role as a reactant or byproduct in such systems warrants investigation.

Key Data Table: Inferred Reactivity Trends

| Reaction Type | Conditions | Expected Outcome | Steric Influence |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ | 3-Methyl-2-butanol + acetic acid | High hindrance |

| Basic Hydrolysis | NaOH, H₂O | Sodium acetate + 3-methyl-2-butanol | Moderate slowdown |

| Radical CC Bond Formation | NaBH₄, alkenes | Alkene adducts (low yield) | Significant |

| Transesterification | ROH, H⁺/OH⁻ | Mixed esters (equilibrium-limited) | High hindrance |

Mechanistic Considerations

-

Steric Effects : The neopentyl-like structure impedes nucleophilic attack at the carbonyl carbon, favoring slower SN2-like mechanisms or carbocation rearrangements in acidic media .

-

Radical Stability : Bulky 1-acetoxyalkyl radicals derived from the ester may exhibit reduced reactivity toward alkenes, increasing side-product formation .

Research Gaps

Experimental data specific to this compound remains sparse. Further studies could:

Propiedades

Número CAS |

5343-96-4 |

|---|---|

Fórmula molecular |

C7H14O2 |

Peso molecular |

130.18 g/mol |

Nombre IUPAC |

3-methylbutan-2-yl acetate |

InChI |

InChI=1S/C7H14O2/c1-5(2)6(3)9-7(4)8/h5-6H,1-4H3 |

Clave InChI |

ZLSXRPTWWRGMTJ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)OC(=O)C |

SMILES canónico |

CC(C)C(C)OC(=O)C |

Key on ui other cas no. |

5343-96-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.